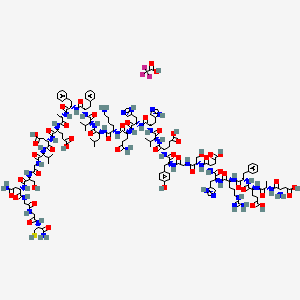
1,2,4-Dithiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Dithiazolidine is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,4-Dithiazolidine can be synthesized through several methods. One common approach involves the reaction of 1,1-dichloro-2-nitroethylene with phenylthiourea derivatives. The choice of solvent plays a crucial role in determining the type of product formed. For instance, using chloroform as a solvent leads to the formation of 1,4,2-dithiazolidine, while using ethanol results in the formation of 1,3-thiazetidine .
Industrial Production Methods: Industrial production of this compound typically involves the use of bis(chlorocarbonyl)disulfane and bis(trimethylsilyl)amines. This method allows for the efficient synthesis of dithiasuccinoyl-amines, which can be further processed to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,4-Dithiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into thiols and amines.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of N-alkylated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: The Mitsunobu reaction is often employed for N-alkylation, using reagents like triphenylphosphine and diethyl azodicarboxylate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: N-alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,4-Dithiazolidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,2,4-dithiazolidine involves the relief of strain in the five-membered heterocycle and the repulsion of unshared electron pairs of adjacent sulfur atoms. This drives various chemical reactions, including nucleophilic substitution and sulfur transfer . The compound’s ability to act as a sulfurizing reagent is particularly notable in the synthesis of phosphorothioate-containing nucleotides .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Dithiazolidine-3,5-dione: This compound is structurally similar but contains an additional carbonyl group, making it useful as a sulfurizing reagent and a protecting group.
3-Ethoxy-1,2,4-dithiazoline-5-one: Another sulfurizing reagent with similar applications in nucleotide synthesis.
Uniqueness: this compound stands out due to its versatility in various chemical reactions and its effectiveness as a sulfurizing reagent. Its ability to form stable intermediates and its compatibility with automated synthesis techniques make it a valuable tool in both research and industrial applications .
Eigenschaften
CAS-Nummer |
6669-23-4 |
|---|---|
Molekularformel |
C2H5NS2 |
Molekulargewicht |
107.20 g/mol |
IUPAC-Name |
1,2,4-dithiazolidine |
InChI |
InChI=1S/C2H5NS2/c1-3-2-5-4-1/h3H,1-2H2 |
InChI-Schlüssel |
WGKLFJKQSWDWHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1NCSS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















